molecular formula C24H29FN2O3 B1264806 2,3-Dimeo-fbzanb CAS No. 87964-79-2

2,3-Dimeo-fbzanb

Cat. No.: B1264806
CAS No.: 87964-79-2
M. Wt: 412.5 g/mol
InChI Key: VGOAURMKLDUSEO-UHFFFAOYSA-N
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Description

2,3-Dimeo-fbzanb is a complex organic compound that features a benzamide core with various substituents, including dimethoxy groups, a fluorobenzyl group, and an azabicyclo nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimeo-fbzanb typically involves multiple steps:

    Formation of the Azabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo nonane structure.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.

    Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, typically using coupling reagents like carbodiimides.

    Methoxylation: The dimethoxy groups are introduced through methylation reactions, often using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2,3-Dimeo-fbzanb has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, particularly in the context of neurotransmitter systems.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,3-Dimeo-fbzanb involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways. This can lead to various physiological effects, depending on the target receptor and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-N-(9-(4-chlorobenzyl)-9-azabicyclo(3.3.1)nonan-3-yl)benzamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2,3-Dimethoxy-N-(9-(4-methylbenzyl)-9-azabicyclo(3.3.1)nonan-3-yl)benzamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 2,3-Dimeo-fbzanb imparts unique electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for specific research applications and therapeutic development.

Properties

CAS No.

87964-79-2

Molecular Formula

C24H29FN2O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C24H29FN2O3/c1-29-22-8-4-7-21(23(22)30-2)24(28)26-18-13-19-5-3-6-20(14-18)27(19)15-16-9-11-17(25)12-10-16/h4,7-12,18-20H,3,5-6,13-15H2,1-2H3,(H,26,28)

InChI Key

VGOAURMKLDUSEO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F

Synonyms

(18F)MABN
125I-IABN
2,3-DiMeO-FBzANB
2,3-dimethoxy-N-(9-(4-fluorobenzyl)-9-azabicyclo(3.3.1)nonan-3-yl)benzamide

Origin of Product

United States

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